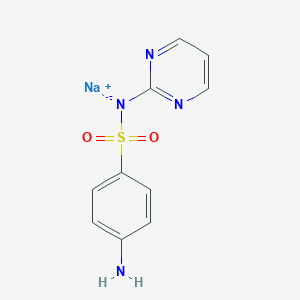

C10H10N4NaO2S

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

547-32-0 |

|---|---|

Molecular Formula |

C10H10N4NaO2S |

Molecular Weight |

273.27 g/mol |

IUPAC Name |

sodium (4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide |

InChI |

InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14); |

InChI Key |

RKISJHYCSQKDTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |

Other CAS No. |

547-32-0 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

ulfadiazin-natrium |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action

Chemical Synthesis and Derivatization

Primary Synthetic Pathways for Sulfadiazine (B1682646) Sodium

The industrial synthesis of sulfadiazine, and subsequently its sodium salt, primarily relies on two main strategies: ring-closing condensation reactions and the condensation of a substituted sulfonyl chloride with an aminopyrimidine.

Ring-Closing Condensation Reactions (e.g., Sulfanilylguanidine and Malonaldehyde Derivatives)

A significant synthetic route to sulfadiazine involves the condensation of sulfanilylguanidine with a malonaldehyde derivative, followed by a ring-closing reaction to form the pyrimidine ring of the sulfadiazine molecule. google.com This method is advantageous due to its efficiency and the direct formation of the core sulfadiazine structure.

The reaction typically proceeds by treating sulfanilylguanidine with a malonaldehyde equivalent, such as 1,1,3,3-tetramethoxypropane or malonaldehyde itself, in the presence of a condensing agent like sodium methylate. google.com The reaction mixture is heated to facilitate the condensation and subsequent cyclization. Following the completion of the ring-closing reaction, the resulting sulfadiazine is treated with a sodium base, such as sodium hydroxide, to yield sulfadiazine sodium. chemicalbook.com The process often includes purification steps like charcoal decolorization, filtration, and crystallization to obtain the final product with high purity. google.com

| Reactants | Condensing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sulfanilylguanidine, Malonaldehyde | Sodium methylate | Methanol | 60-70 | 2-4 | 89-91 |

Table 1: Representative Reaction Conditions for the Synthesis of Sulfadiazine via Ring-Closing Condensation. google.com

Reaction of Substituted Sulfonyl Chlorides with Aminopyrimidine

Another widely employed method for synthesizing sulfadiazine is the reaction between a substituted benzenesulfonyl chloride and 2-aminopyrimidine. echemcom.comresearchgate.net This approach builds the sulfonamide linkage in the final step. The synthesis typically begins with the acetylation of aniline to protect the amino group, followed by chlorosulfonation to produce p-acetylaminobenzenesulfonyl chloride. researchgate.net

This intermediate, p-acetylaminobenzenesulfonyl chloride, is then reacted with 2-aminopyrimidine. echemcom.com The resulting N-acetylsulfadiazine is subsequently hydrolyzed, usually under basic conditions with sodium hydroxide, to remove the acetyl protecting group and afford sulfadiazine. researchgate.netsamipubco.com The sulfadiazine can then be converted to its sodium salt. chemicalbook.com

| Step | Reactants | Reagents | Key Intermediate/Product |

| 1 | Aniline, Acetic anhydride | - | Acetanilide |

| 2 | Acetanilide, Chlorosulfonic acid | - | p-Acetylaminobenzenesulfonyl chloride |

| 3 | p-Acetylaminobenzenesulfonyl chloride, 2-Aminopyrimidine | - | N-Acetylsulfadiazine |

| 4 | N-Acetylsulfadiazine | Sodium hydroxide | Sulfadiazine |

Table 2: Key Steps in the Synthesis of Sulfadiazine from Substituted Sulfonyl Chloride and Aminopyrimidine. echemcom.comsamipubco.com

Synthesis of Sulfadiazine Derivatives and Analogs

The chemical structure of sulfadiazine offers several sites for modification to produce derivatives and analogs with potentially altered physicochemical and biological properties. The primary reactive sites for derivatization are the aromatic amino group and the sulfonamide nitrogen.

Azo Derivative Formation

The aromatic amino group of sulfadiazine can be readily converted into a diazonium salt. echemcom.com This is typically achieved by treating sulfadiazine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures. researchgate.netsamipubco.com The resulting diazonium salt is a versatile intermediate that can be coupled with various aromatic compounds, such as phenols and amines, to form highly colored azo derivatives. echemcom.com For instance, the coupling of the sulfadiazine diazonium salt with gamma-resorcylic acid in a basic medium yields a specific azo dye. researchgate.netsamipubco.com

Alkylation of Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in sulfadiazine can be alkylated to produce a range of N-substituted derivatives. researchgate.net This reaction typically requires the deprotonation of the sulfonamide nitrogen with a base to form a more nucleophilic species, which can then react with an alkylating agent. This approach has been used to synthesize various derivatives, including diaziridine and diazetidin derivatives of sulfadiazine. researchgate.net Such modifications can significantly impact the molecule's polarity, solubility, and biological activity.

Preparation of Silver Sulfadiazine

Silver sulfadiazine is a topical antibacterial agent synthesized from sulfadiazine sodium. The primary method for its preparation involves a precipitation reaction between a water-soluble silver salt, most commonly silver nitrate, and an aqueous solution of sulfadiazine sodium.

The synthesis process typically proceeds as follows: an aqueous solution of silver nitrate is added to a solution of sodium sulfadiazine. This addition initiates an immediate reaction, leading to the precipitation of silver sulfadiazine as a white solid. The resulting mixture can form a viscous, cream-like emulsion. To ensure the reaction goes to completion and to control the final product's quality, excess sulfadiazine sodium may be used. After precipitation, the silver sulfadiazine is separated from the reaction mixture by filtration or centrifugation, washed to remove any unreacted starting materials or byproducts, and then dried.

A specific method for synthesizing medicinal silver sulfadiazine involves the simultaneous feeding and stirring of silver nitrate solution and sulfadiazine sodium solution in a reaction tank at a controlled temperature of 45 to 55 °C. Following the reaction, the mixture is allowed to stand, drained, and then centrifugally dried to obtain the final product.

Role of Catalysts and Reagents in Synthetic Processes

The efficiency and yield of synthetic processes involving sulfadiazine sodium can be significantly influenced by the choice of catalysts and reagents. In the synthesis of silver sulfadiazine, the primary reagents are sulfadiazine sodium and silver nitrate.

In the preparation of the sulfadiazine sodium solution itself, catalysts can be employed to improve the reaction between sulfadiazine powder and sodium hydroxide. One such catalyst is trifluoromethanesulfonic acid or its salt derivatives. The use of these catalysts facilitates the formation of sulfadiazine sodium, which is a crucial step before its reaction with silver nitrate.

The table below outlines the key reagents and a catalyst involved in the synthesis of silver sulfadiazine from sulfadiazine.

| Role | Compound | Chemical Formula | Purpose in Synthesis |

| Reactant | Sulfadiazine Sodium | C₁₀H₉N₄NaO₂S | Source of the sulfadiazine moiety |

| Reactant | Silver Nitrate | AgNO₃ | Provides the silver ion for the final product |

| Catalyst | Trifluoromethanesulfonic acid (salt) | CF₃SO₃H | Used in the preparation of sulfadiazine sodium from sulfadiazine powder and sodium hydroxide |

| Reagent | Sodium Hydroxide | NaOH | Used with a catalyst to convert sulfadiazine powder to sulfadiazine sodium |

Stability Considerations During Synthesis and Storage

The stability of sulfadiazine sodium is a critical factor that must be managed during both its synthesis and storage to ensure the quality and efficacy of the final product. Sulfadiazine sodium is sensitive to light, and exposure can accelerate its decomposition. spectrumchemical.com Therefore, synthetic steps should be carried out with protection from light where feasible.

Prolonged storage of sulfadiazine sodium solutions has been associated with coloration due to oxidation and the potential for precipitate formation. researchgate.net The stability of sulfadiazine in aqueous solutions is also pH-dependent. Studies have shown that the rate of degradation of sulfadiazine increases with a rise in pH. nih.gov For instance, in one study, the half-life of sulfadiazine at pH 4.0 was significantly longer than at pH 7.2 under simulated sunlight. nih.gov

For storage, sulfadiazine sodium powder should be kept in tightly closed, light-resistant containers in a dry and well-ventilated place. spectrumchemical.com Recommended storage temperatures can vary, with some sources suggesting room temperature while others specify refrigerated conditions (2–8 °C). spectrumchemical.comcarlroth.com For long-term storage of sulfadiazine sodium in solution, temperatures of -20°C or -80°C are recommended, with the directive to protect from light and store under nitrogen. medchemexpress.com

The following table summarizes the key stability and storage parameters for sulfadiazine sodium.

| Parameter | Condition/Consideration | Impact on Stability |

| Light Exposure | Sensitive to light | Accelerates decomposition spectrumchemical.com |

| pH in Aqueous Solution | Higher pH | Increases the rate of degradation nih.gov |

| Storage Temperature (Powder) | Room temperature or 2–8 °C | Stable under recommended conditions spectrumchemical.comcarlroth.com |

| Storage Temperature (Solution) | -20°C to -80°C | Recommended for long-term stability medchemexpress.com |

| Atmosphere | Inert gas (e.g., nitrogen) | Recommended for storing solutions to prevent oxidation medchemexpress.com |

| Incompatible Materials | Oxidizing agents | Should be stored away from these materials spectrumchemical.com |

Exposure to light and inappropriate pH levels are key factors that can lead to the degradation of sulfadiazine sodium, potentially yielding hazardous decomposition products such as carbon oxides, nitrogen oxides, sulfur oxides, and sodium oxides. spectrumchemical.com

Pharmacokinetic Studies in Non Human Biological Systems

Absorption Dynamics and Bioavailability Across Animal Models

The absorption and bioavailability of sulfadiazine (B1682646) sodium, key determinants of its efficacy, exhibit considerable variation among different animal species. Oral administration is a common route, and the extent to which the compound is absorbed into the systemic circulation is a crucial factor.

In broiler chickens, sulfadiazine has an oral bioavailability of approximately 80%. nih.govresearchgate.net Studies have shown that after oral administration, it is rapidly absorbed. Similarly, pigs demonstrate high absorption, with bioavailability values reported to be between 85% and 106%. researchgate.net

Ruminants, however, show different absorption profiles. In sheep, the bioavailability of sulfadiazine was found to be around 69%. researchgate.netnih.gov Holstein milking cows exhibited an oral bioavailability of over 85%. nih.gov In Shiba goats, while the mean oral bioavailability was high at 83.9%, the absorption rate was noted to be significantly slower compared to monogastric animals. researchgate.net This is attributed to the unique physiology of the ruminant forestomach, which can delay the passage of drugs to the small intestine. researchgate.net

In aquatic species, such as the grass carp (B13450389), the oral bioavailability of sulfadiazine was determined to be 22.16% at a water temperature of 24°C. mdpi.comresearchgate.net

| Animal Species | Oral Bioavailability (%) |

|---|---|

| Pigs | 85 - 106 |

| Broiler Chickens | ~80 |

| Holstein Cows | >85 |

| Shiba Goats | 83.9 |

| Sheep | 69 |

| Grass Carp (at 24°C) | 22.16 |

Distribution Characteristics in Animal Tissues and Biological Fluids

Once absorbed, sulfadiazine sodium distributes throughout the body, reaching various tissues and biological fluids. The extent of this distribution is often described by the apparent volume of distribution (Vd).

In broiler chickens, the apparent volume of distribution for sulfadiazine is relatively low at 0.43 L/kg, suggesting that its distribution is less extensive compared to other compounds like trimethoprim (B1683648). nih.gov A population pharmacokinetic model in broilers reported a similar volume of distribution of 0.51 L/kg. nih.gov

Studies in pigs have also been conducted to understand the distribution of sulfadiazine. Following intravenous administration in pigs, the pharmacokinetic profile of sulfadiazine was best described by a two-compartment model, indicating distribution from a central compartment (blood) to a peripheral compartment (tissues). e-jvc.org Concentrations in bronchial secretions have been observed to be maintained over a prolonged period. e-jvc.org

In grass carp, the distribution of sulfadiazine and its metabolite, N4-acetyl sulfadiazine, has been studied in various tissues. At a water temperature of 18°C, the highest concentrations of sulfadiazine were observed in the kidney, muscle + skin, and gill at 16 hours post-administration, and in the plasma and liver at 8 hours. nih.gov At 24°C, the peak concentrations in the kidney and gill were reached earlier, at 4 hours. nih.gov An interesting observation in this species was that the concentration of the metabolite, N4-acetyl sulfadiazine, was higher than the parent drug in the major metabolic and excretory organs (liver and kidney). nih.gov The apparent volume of distribution in grass carp plasma increased from 0.93 L/kg at 18°C to 1.64 L/kg at 24°C. nih.gov

Biotransformation Pathways and Metabolite Formation (e.g., N4-acetylation)

Sulfadiazine undergoes biotransformation in the body, with N4-acetylation being a primary metabolic pathway in most animal species. uni-osnabrueck.de This process, however, varies significantly between species. For instance, dogs are known to have a limited capacity for acetylating sulfonamides at the N4-position. uni-osnabrueck.de

In sheep, the acetylation capacity is very low, with the ratio of the area under the curve (AUC) for N4-acetylsulphadiazine to the parent compound being less than 4%. nih.gov Buffalo calves also exhibit a low percentage of acetylated sulfadiazine in their urine, indicating that the free amine form is the primary component excreted. nih.gov In contrast, the percentage of N4-acetylated sulfadimidine (a related sulfonamide) in the urine of buffalo calves was found to be comparatively higher than in plasma. nih.gov

In grass carp, N4-acetylation is a major metabolic pathway. nih.gov The apparent metabolic rate of N4-acetyl sulfadiazine was found to be influenced by water temperature. At 18°C, the metabolic rates were markedly higher in the gill, kidney, muscle+skin, and plasma compared to at 24°C, with the exception of the liver. mdpi.com

Excretion Mechanisms and Clearance Dynamics in Various Species

The primary route of excretion for sulfadiazine and its metabolites is through the urine. nih.gov The dynamics of this process, including the rate of clearance from the body, differ among species.

In buffalo calves, sulfadiazine is mainly excreted in the urine as the unchanged free amine. nih.gov In pigs, a mathematical model was developed to predict the concentration of sulfadiazine and its metabolites in urine following oral administration, assuming first-order kinetics for all processes, including excretion. uni-osnabrueck.de

The apparent systemic total body clearance (Cl_F) of sulfadiazine in grass carp was found to increase with a rise in water temperature, from 0.01 L/h/kg at 18°C to 0.05 L/h/kg at 24°C. nih.gov This indicates a faster elimination of the drug at higher temperatures.

Comparative Pharmacokinetic Parameters Across Diverse Animal Species

Pharmacokinetic parameters such as the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the elimination half-life (t1/2) are crucial for establishing appropriate dosing regimens. These parameters show significant inter-species variation for sulfadiazine.

In pigs, the elimination half-life of sulfadiazine has been reported to be in the range of 3.1 to 4.3 hours. nih.gov Another study in pigs reported a longer elimination half-life of 7.25 hours after intravenous injection. e-jvc.org In broiler chickens, the mean elimination half-life is approximately 3.2 hours. nih.gov A more recent population pharmacokinetic model in broilers reported a slightly shorter elimination half-life of 2.01 hours. nih.gov

Ruminants generally exhibit a longer elimination half-life. In sheep, the elimination half-life was approximately 4 hours. nih.gov In Holstein cows, the elimination half-life was 2.66 hours after intravenous administration. nih.gov Buffalo calves have a notably longer elimination half-life of 13.75 hours. nih.gov

In grass carp, the elimination half-life is significantly influenced by water temperature, decreasing as the temperature rises. nih.govnih.gov

| Animal Species | Tmax (hours) | Cmax (µg/mL) | Elimination Half-life (t1/2) (hours) |

|---|---|---|---|

| Pigs | - | - | 3.1 - 4.3 |

| Broiler Chickens | - | - | 2.01 - 3.2 |

| Holstein Cows (Oral) | 5.00 ± 1.15 | 7.01 ± 0.50 | - |

| Sheep (IV) | - | - | 4.10 ± 0.58 |

| Buffalo Calves (Oral) | - | - | 13.75 ± 1.94 |

| Grass Carp (Oral, 18°C) | 8 (Plasma & Liver), 16 (Kidney, Muscle, Gill) | - | - |

| Grass Carp (Oral, 24°C) | 8 (Plasma, Liver, Muscle), 4 (Kidney, Gill) | - | - |

Modeling and Prediction of Pharmacokinetic Profiles

Pharmacokinetic models are valuable tools for describing and predicting the behavior of drugs in the body. For sulfadiazine, various models have been employed in different animal species.

In pigs, a mathematical model assuming first-order kinetics was developed to describe the absorption, metabolism, and excretion of sulfadiazine. uni-osnabrueck.de Another study in pigs found that a two-compartment model best described the plasma concentration of sulfadiazine after intravenous injection. e-jvc.org

A one-compartment model with first-order absorption was found to best describe the concentration-time profile of sulfadiazine in grass carp after a single oral dose. researchgate.net The pharmacokinetic parameters in this species were estimated using a one-compartmental approach. nih.gov In Holstein cows, a one-compartment model was also used to analyze the data from both intravenous and oral administration. nih.gov

More advanced modeling techniques, such as population pharmacokinetic (popPK) modeling, have been applied in broiler chickens. nih.gov This approach allows for the analysis of data from a group of animals to understand both the typical pharmacokinetic profile and the sources of variability between individuals. nih.gov The popPK model for sulfadiazine in broilers showed that bodyweight could explain some of the inter-individual variability in its volume of distribution and clearance. nih.gov

Mechanisms and Genetics of Antimicrobial Resistance

Alterations in Dihydropteroate (B1496061) Synthase (DHPS) Enzymes

The primary mechanism of resistance to sulfadiazine (B1682646) and other sulfonamides involves alterations in the DHPS enzyme, which is encoded by the folP gene. rupahealth.comnih.gov These alterations reduce the binding affinity of the drug to the enzyme, allowing the folate synthesis pathway to continue even in the presence of the antibiotic. nih.govnih.gov

Role of Plasmid-Borne Resistance Genes (sul1, sul2, sul3)

The most common mechanism of sulfonamide resistance in Gram-negative bacteria is the acquisition of plasmid-borne genes that encode for alternative, drug-resistant DHPS enzymes. nih.govnih.gov Three primary genes, sul1, sul2, and sul3, have been identified and are widespread among clinical isolates. nih.govfrontiersin.orgresearchgate.net These genes encode DHPS variants that exhibit a pronounced insensitivity to sulfonamides while maintaining a normal affinity for the natural substrate, p-aminobenzoic acid (pABA). nih.govsemanticscholar.org The sul1 and sul2 genes are found with roughly the same frequency, while sul3 is less common. nih.govfrontiersin.org

The prevalence of these genes is largely due to their association with mobile genetic elements, which facilitates their dissemination. frontiersin.org For instance, the sul1 gene is often located on class 1 integrons. nih.gov The sul2 gene is typically found on small, non-conjugative or large, transmissible multiresistance plasmids. nih.gov The sul3 gene has also been identified on plasmids. nih.gov

Molecular Basis of Reduced Drug Binding Affinity (e.g., Phe-Gly Insertion)

Structural and biochemical studies have revealed the molecular basis for the reduced binding affinity of sulfonamides to the resistant DHPS enzymes encoded by sul genes. nih.govresearchgate.net A key feature of these resistant enzymes is a significant reorganization of the pABA-binding region compared to the wild-type DHPS. nih.govresearchgate.net

A critical element in this resistance mechanism is the presence of a Phe-Gly amino acid sequence in the active site of the Sul enzymes. nih.govresearchgate.net This insertion, particularly the additional phenylalanine residue, sterically hinders the binding of sulfonamides while still allowing for the binding of the natural substrate, pABA. nih.gov This structural alteration enables the Sul enzymes to effectively discriminate between the substrate and the inhibitor, conferring broad resistance to sulfonamides. researchgate.net Experimental evolution studies have even shown that a sulfa-resistant DHPS variant can emerge through a Phe-Gly insertion in its active site, mimicking the mechanism of the naturally occurring Sul enzymes. researchgate.net The increased conformational dynamics observed in the active sites of Sul enzymes, relative to the wild-type DHPS, may also contribute to this substrate discrimination. nih.govresearchgate.net

Horizontal Gene Transfer (HGT) and Mobile Genetic Elements

Horizontal gene transfer (HGT) is a primary driver for the rapid and widespread dissemination of antibiotic resistance genes, including those conferring resistance to sulfadiazine. mdpi.comnih.gov This process allows for the transfer of genetic material between different bacteria, even across species barriers. mdpi.com Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons are the key vehicles for HGT. frontiersin.orgnih.gov

Plasmid and Transposon-Mediated Resistance Dissemination

Plasmids are extrachromosomal DNA molecules that can replicate independently and are frequently responsible for carrying and transferring resistance genes. frontiersin.orgnih.gov The sul genes (sul1, sul2, and sul3) are commonly located on plasmids, which can be transferred between bacteria through conjugation. nih.govfrontiersin.org This plasmid-mediated transfer is a major contributor to the spread of sulfadiazine resistance. frontiersin.org

Transposons, also known as "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. frontiersin.org This mobility allows them to contribute to the dissemination of resistance genes. frontiersin.org The association of sul genes with transposons facilitates their integration into various plasmids and the bacterial chromosome, further promoting their spread. frontiersin.org

Association with Class 1 and 2 Integrons

Integrons are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. nih.gov Class 1 and Class 2 integrons are particularly important in the dissemination of antimicrobial resistance. nih.govnih.gov

The sul1 gene is a characteristic component of the 3'-conserved segment of Class 1 integrons. nih.govnih.gov The presence of sul1 is often used as a marker for the presence of these integrons. nih.gov The tight linkage of sul1 with other resistance gene cassettes within the integron means that selection pressure from sulfonamides can co-select for resistance to other classes of antibiotics. nih.gov

Class 2 integrons are commonly associated with the Tn7 transposon family. nih.gov While less frequently detected than Class 1 integrons, they also play a role in the spread of resistance genes. nih.gov The presence of sul genes within these mobile genetic platforms significantly enhances their ability to spread among bacterial populations. nih.govnih.gov

Bacterial Efflux Pump Systems

Bacterial efflux pumps are transport proteins located in the cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the bacterial cell. nih.govmdpi.com This mechanism prevents the intracellular accumulation of the drug to a concentration that would be inhibitory or lethal. mdpi.com Efflux pumps can be specific for a single substrate or can transport a broad range of structurally diverse compounds, contributing to multidrug resistance (MDR). mdpi.commdpi.com

While the primary mechanisms of sulfadiazine resistance involve alterations in the target enzyme and acquisition of resistance genes, efflux pumps can also contribute to reduced susceptibility. researchgate.net Some efflux pump systems have been shown to transport sulfonamides, including sulfadiazine, out of the bacterial cell. researchgate.net The overexpression of these pumps can lead to a decrease in the intracellular concentration of sulfadiazine, thereby reducing its effectiveness. nih.gov

Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the resistance-nodulation-cell division (RND) superfamily, and the multidrug and toxic compound extrusion (MATE) family. nih.govmdpi.com The contribution of specific efflux pumps to sulfadiazine resistance can vary depending on the bacterial species.

Table 1: Key Genes in Sulfadiazine Sodium Resistance

| Gene | Encoded Protein | Mechanism of Resistance | Location |

|---|---|---|---|

| sul1 | Dihydropteroate Synthase (DHPS) variant | Altered target enzyme with reduced affinity for sulfonamides | Plasmids, Class 1 Integrons |

| sul2 | Dihydropteroate Synthase (DHPS) variant | Altered target enzyme with reduced affinity for sulfonamides | Plasmids |

| sul3 | Dihydropteroate Synthase (DHPS) variant | Altered target enzyme with reduced affinity for sulfonamides | Plasmids |

| folP | Dihydropteroate Synthase (DHPS) | Mutations can lead to reduced affinity for sulfonamides | Chromosome |

Table 2: Mobile Genetic Elements Involved in Sulfadiazine Sodium Resistance Dissemination

| Element | Description | Role in Resistance |

|---|---|---|

| Plasmids | Extrachromosomal DNA molecules | Carry and transfer sul genes between bacteria via conjugation. nih.govfrontiersin.org |

| Transposons | "Jumping genes" that can move between DNA molecules | Facilitate the movement and integration of sul genes into plasmids and chromosomes. frontiersin.org |

| Class 1 Integrons | Genetic elements that capture and express gene cassettes | Frequently carry the sul1 gene in their 3'-conserved segment, often linked to other resistance genes. nih.govnih.gov |

| Class 2 Integrons | Genetic elements associated with the Tn7 transposon family | Contribute to the dissemination of resistance genes, though less commonly than Class 1 integrons. nih.govnih.gov |

Increased Production of p-Aminobenzoic Acid (PABA)

A primary mechanism by which bacteria can develop resistance to Sulfadiazine sodium is through the increased intracellular production of its natural substrate, p-aminobenzoic acid (PABA). Sulfadiazine sodium, a competitive inhibitor of the enzyme dihydropteroate synthase, functions by mimicking the structure of PABA and competing for the enzyme's active site. This inhibition disrupts the bacterial synthesis of dihydrofolic acid, a precursor to essential components for DNA and protein synthesis.

In a classic example of competitive inhibition, the efficacy of Sulfadiazine sodium is directly related to the relative concentrations of the inhibitor (the drug) and the substrate (PABA). When a bacterium develops the ability to overproduce PABA, the increased concentration of the natural substrate effectively outcompetes Sulfadiazine sodium for binding to dihydropteroate synthase. This surfeit of PABA allows the bacterium to continue producing sufficient levels of dihydrofolic acid, thereby circumventing the inhibitory action of the drug and maintaining normal metabolic function.

This resistance mechanism does not involve alteration of the target enzyme itself but rather a metabolic adaptation that overcomes the competitive antagonism of the drug. The development of this "sulfonamide fastness" through PABA overproduction has been observed in various bacteria, notably in strains of Staphylococcus aureus.

Seminal research in the 1940s by Landy, Larkum, Oswald, and Streightoff provided foundational evidence for this resistance mechanism. Their work demonstrated that sulfonamide-resistant strains of Staphylococcus aureus produce significantly greater quantities of PABA compared to their sulfonamide-susceptible parent strains. nih.gov This increased synthesis of PABA was observed both in the presence and absence of sulfonamides, suggesting a stable genetic or regulatory change in the resistant bacteria. nih.gov The quantity of PABA synthesized by these resistant strains was found to be sufficient to account for their ability to withstand the effects of sulfonamide drugs. nih.gov

Subsequent studies have corroborated these findings, confirming that the overproduction of PABA is a valid and effective strategy for bacterial resistance to sulfonamides. While more recent research has also focused on other resistance mechanisms, such as alterations in the dihydropteroate synthase enzyme, PABA overproduction remains a clinically relevant and well-documented mode of resistance.

The following table presents data adapted from the findings of Landy et al. (1943), illustrating the quantitative difference in PABA production between sulfonamide-susceptible and sulfonamide-resistant strains of Staphylococcus aureus.

| Bacterial Strain | Resistance Status | p-Aminobenzoic Acid (PABA) Production (µg per 100 mL of culture filtrate) |

| Staphylococcus aureus (Parent Strain) | Sulfonamide-Susceptible | 0.03 |

| Staphylococcus aureus (Resistant Strain) | Sulfonamide-Resistant | 2.5 |

Table 1: Comparison of p-Aminobenzoic Acid (PABA) Production in Sulfonamide-Susceptible and -Resistant Staphylococcus aureus

The data clearly indicates a substantial increase in PABA production in the resistant strain, highlighting the direct correlation between elevated PABA levels and the ability to overcome the inhibitory effects of sulfonamides. This metabolic adaptation underscores the competitive nature of the drug-enzyme interaction and the capacity of bacteria to evolve mechanisms that directly counteract the mode of action of antimicrobial agents.

Environmental Fate and Ecotoxicological Impact

Occurrence and Persistence in Environmental Compartments

Sulfadiazine (B1682646) sodium and its metabolites can enter terrestrial and aquatic environments, where their fate is governed by various physical, chemical, and biological processes. herts.ac.ukoup.com

The primary route of sulfadiazine sodium introduction into agricultural land is through the spreading of manure from animals treated with the antibiotic. herts.ac.ukoup.com A significant portion of sulfadiazine administered to livestock is excreted in its original form or as metabolites in urine and feces. nih.gov Consequently, the application of this manure as fertilizer leads to the direct contamination of soils. oup.comnih.gov

Once in the soil, the persistence of sulfadiazine is influenced by factors such as soil type, pH, organic matter content, and microbial activity. nih.govresearchgate.net Studies have shown that the dissipation of sulfadiazine in soil can be slow, with half-lives ranging from days to months. researchgate.netnih.gov For instance, in aerobic nonsterile soils, half-lives of sulfadiazine have been observed to be between 12 and 18 days, while under anoxic conditions, persistence is significantly longer, with half-lives ranging from 57 to 237 days. researchgate.net This persistence allows for the potential for long-term exposure of soil organisms to the antibiotic. nih.gov The sorption of sulfadiazine to soil particles is a key process affecting its mobility and bioavailability. nih.gov While it has a potential for rapid adsorption into the soil matrix and manure constituents, its high mobility and low sorption affinity in some soils can also lead to leaching into groundwater. nih.govnih.gov

Due to its mobility in certain soil types and its water solubility, sulfadiazine can be transported from agricultural fields to adjacent aquatic environments through surface runoff and leaching. nih.govresearchgate.netnih.gov As a result, sulfadiazine has been detected in both surface water and groundwater, raising concerns about the contamination of drinking water sources and the exposure of aquatic ecosystems. nih.govnih.govhealth.state.mn.us The presence of sulfonamides, including sulfadiazine, in water bodies is a global issue. nih.gov Although concentrations in the environment are often low, their continuous introduction can lead to cumulative effects. nih.gov

Effects on Soil and Aquatic Microbial Communities

The introduction of sulfadiazine into the environment can have profound effects on the structure and function of microbial communities, which are fundamental to nutrient cycling and other essential ecosystem processes. nih.govresearchgate.net

As a broad-spectrum antibiotic, sulfadiazine exerts a selective pressure on soil and aquatic microorganisms. nih.govnih.gov This pressure can lead to shifts in the composition of microbial communities, favoring the growth of resistant bacteria while inhibiting susceptible populations. researchgate.net Even at low concentrations, sulfadiazine can alter the functional and structural composition of the soil microbial community and its activity. oup.com Studies have demonstrated that the addition of sulfadiazine to soil can decrease the bacteria-to-fungi ratio and alter the abundance of specific microbial groups. researchgate.net The toxicity of sulfadiazine to soil bacterial communities has been observed to increase over time, suggesting that short-term assessments may underestimate its long-term impact. nih.govmdpi.com

A significant concern associated with the environmental presence of sulfadiazine is its potential to promote the development and spread of antibiotic resistance. oup.comnih.govnih.gov The application of manure from sulfadiazine-treated animals has been shown to significantly increase the abundance of sulfonamide resistance genes, such as sul1 and sul2, in agricultural soils. nih.govnih.govoup.com This increase in resistance genes can persist in the soil for extended periods. nih.gov

Furthermore, sulfadiazine can enhance the transferability of these resistance genes among bacteria through mobile genetic elements like plasmids. nih.govnih.gov Studies have observed increased rates of plasmid capture conferring sulfonamide resistance in soil communities exposed to sulfadiazine-contaminated manure. nih.gov This horizontal gene transfer can contribute to the dissemination of antibiotic resistance to a broader range of microorganisms, including potentially pathogenic bacteria. researchgate.netwur.nl The presence of sulfadiazine in the rhizosphere, the soil region influenced by plant roots, has also been shown to increase the relative abundance of sul genes. oup.comnih.gov

Ecotoxicity to Non-Target Organisms

Beyond its effects on microbial communities, sulfadiazine sodium can also be toxic to a variety of non-target organisms in terrestrial and aquatic ecosystems.

Table 1: Ecotoxicity of Sulfadiazine Sodium to Various Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Reference |

| Microalgae | Chlamydomonas reinhardtii | Growth Inhibition | 42.40% at 200 mg/L | nih.gov |

| Chlorella sp. | Growth Inhibition | Inhibitory effect observed | nih.gov | |

| Crustaceans | Daphnia magna | 48-h EC50 (pH 6.0) | 27.2 mg/L | nih.govresearchgate.net |

| Daphnia magna | 48-h EC50 (pH 7.5) | 188 mg/L | nih.govresearchgate.net | |

| Daphnia magna | 48-h EC50 (pH 8.5) | 310 mg/L | nih.govresearchgate.net | |

| Daphnia magna | 48-h EC50 (pH 6.0) | 11.93 mg/L | nih.gov | |

| Daphnia magna | 48-h EC50 (pH 8.5) | 273.5 mg/L | nih.gov | |

| Fish | Danio rerio (Zebrafish) | Bioconcentration | Small amount observed | researchgate.net |

| Astyanax bimaculatus (Lambari) | Bioaccumulation | Peak at 91.72 ng/g | nih.gov | |

| Plants | Triticum aestivum (Wheat) | Root Elongation IC50 | 28.1 mg/kg | nih.gov |

| Brassica campestris (Chinese Cabbage) | Root and Shoot Elongation | Significant inhibition | nih.gov | |

| Cyphomandra betacea (Tomato) | Root and Shoot Elongation | Significant inhibition | nih.gov |

EC50: The concentration of a substance that causes a 50% effect on the test population. IC50: The concentration of a substance that causes 50% inhibition of a specific biological or biochemical function.

Studies on the freshwater microalga Chlamydomonas reinhardtii have shown that sulfadiazine exposure can inhibit growth. nih.govfrontiersin.orgresearchgate.net At a concentration of 200 mg/L, sulfadiazine alone inhibited the algal growth rate by 42.40%. nih.gov Similarly, sulfadiazine has an inhibitory effect on the growth of Chlorella sp. nih.gov

The toxicity of sulfadiazine to the crustacean Daphnia magna is highly dependent on the pH of the water. nih.govresearchgate.netnih.gov Toxicity is significantly higher at lower pH levels. nih.govresearchgate.net For example, the 48-hour median effective concentration (EC50) was determined to be 27.2 mg/L at pH 6.0, while it increased to 310 mg/L at pH 8.5. nih.govresearchgate.net This difference is attributed to the higher proportion of the more toxic un-ionized form of sulfadiazine at lower pH. nih.govnih.gov

In fish, studies have shown that sulfadiazine can be bioaccumulated. In Lambari fish (Astyanax bimaculatus), the concentration of sulfadiazine in tissues increased over a seven-day exposure period, reaching a peak of 91.72 ng/g. nih.gov However, the fish were able to eliminate a significant portion of the accumulated sulfadiazine once the exposure ceased. nih.gov In Zebrafish (Danio rerio), only a small amount of bioconcentration was observed over a 20-day exposure period. researchgate.net

Terrestrial plants can also be affected by sulfadiazine contamination in the soil. nih.govresearchgate.net While seed germination of wheat, Chinese cabbage, and tomato was not significantly affected, root and shoot elongation were markedly inhibited. nih.gov The 50% inhibitory concentration (IC50) for root elongation in wheat was found to be 28.1 mg/kg. nih.gov

Phytotoxic Effects on Terrestrial Plants (e.g., Triticum aestivum, Brassica campestris, Cyphomandra betacea, Lactuca sativa)

Studies have shown that sulfadiazine can adversely affect various terrestrial plants. The primary modes of toxicity involve the inhibition of root and shoot elongation, while effects on seed germination are less pronounced. nih.govresearchgate.net

In an investigation involving wheat (Triticum aestivum), Chinese cabbage (Brassica campestris), and tomato (Cyphomandra betacea), sulfadiazine sodium did not produce a significant effect on seed germination. nih.gov However, it markedly inhibited both shoot and root elongation in these species. nih.gov The inhibitory impact was significantly stronger on elongation than on germination. nih.govresearchgate.net Based on the concentration that causes 50% inhibition of root elongation (IC50), wheat was identified as the most sensitive species to sulfadiazine sodium, with an IC50 value of 28.1 mg/kg. nih.gov Other research confirmed that sulfonamides like sulfadiazine can delay seed germination and shorten primary root length in Brassica campestris. nih.gov

| Plant Species | Common Name | Observed Effects | Key Findings & Data | References |

|---|---|---|---|---|

| Triticum aestivum | Wheat | Inhibition of root and shoot elongation. | Most sensitive species tested, with a root elongation IC50 of 28.1 mg/kg. No significant effect on seed germination. | nih.gov |

| Brassica campestris | Chinese Cabbage | Inhibition of root and shoot elongation; delayed germination. | Marked inhibition of elongation. | nih.govnih.gov |

| Cyphomandra betacea | Tomato | Inhibition of root and shoot elongation. | Marked inhibition of elongation; no significant effect on seed germination. | nih.gov |

| Lactuca sativa | Lettuce | Inhibition of growth and root elongation at high concentrations. | Significant growth inhibition observed at concentrations >10 mg/L. Little effect at ≤2.0 mg/L. | mdpi.comresearchgate.net |

Toxicity to Aquatic Organisms (e.g., Algae, Crustaceans, Fish)

In aquatic environments, sulfadiazine poses a risk to organisms at different trophic levels. nih.govresearchgate.net Standard ecotoxicity bioassays indicate that algae are the most susceptible group to sulfonamides, followed by crustaceans and then fish. nih.govresearchgate.net

Algae: Sulfonamides, including sulfadiazine, can have significant toxic effects on algae. nih.gov For green algae, sulfadiazine is one of the more toxic sulfonamides, with a reported 50% effective concentration (EC50) of 4.9 μmol/L. nih.govmdpi.com As primary producers, a reduction in the algal population can disrupt the balance of the entire aquatic ecosystem. nih.gov

Crustaceans: The toxicity of sulfadiazine to crustaceans has been demonstrated in studies using Daphnia magna. Research determined the 48-hour EC50 for the inhibition of mobility in Daphnia magna to be between 27.2 mg/L and 310 mg/L. researchgate.net This wide range is attributed to the influence of pH on the compound's toxicity. researchgate.net

Fish: Fish are generally considered less sensitive to sulfadiazine than algae and crustaceans. nih.gov While the compound is approved to treat certain fish diseases, indicating a degree of tolerance, its environmental presence can still pose risks. mdpi.com Studies on the bioaccumulation of sulfadiazine in fish species like lambari (Astyanax bimaculatus) show it has a low capacity to accumulate in tissues and is readily eliminated. nih.gov

| Organism Group | Example Species/Group | Toxicity Metric | Value | References |

|---|---|---|---|---|

| Algae | Green Algae | EC50 | 4.9 μmol/L | nih.govmdpi.com |

| Crustaceans | Daphnia magna | 48-h EC50 (Immobility) | 27.2 - 310 mg/L (pH-dependent) | researchgate.net |

| Fish | General finding | Considered the least susceptible group among algae and crustaceans. Low bioaccumulation potential. | nih.govnih.gov |

Ultrastructural Alterations in Plant Cells due to Sulfadiazine Accumulation

Exposure to sulfadiazine not only inhibits plant growth but can also cause significant damage at the cellular level. mdpi.com Studies on lettuce (Lactuca sativa) using transmission electron microscopy have revealed distinct ultrastructural alterations in both root and leaf cells following exposure to the antibiotic. mdpi.comresearchgate.net

In the root cells of lettuce grown in a solution with 2.0 mg/L of sulfadiazine, a noticeable thickening of the cell walls was observed. mdpi.com At a higher concentration of 10 mg/L, the damage was more severe and included disintegration of the cell walls, which appeared irregular with detached particles within the cell's contents. mdpi.com

In the leaf cells, the primary target of sulfadiazine-induced damage appeared to be the chloroplasts. mdpi.comresearchgate.net In control group plants, chloroplasts were well-elongated and featured clear stoma and thylakoids. mdpi.com However, in lettuce leaves exposed to sulfadiazine, the chloroplasts showed damage and disintegration. mdpi.comresearchgate.net This damage disrupts the internal structure of the chloroplasts, which is critical for photosynthesis, ultimately leading to reduced plant growth. mdpi.comresearchgate.net The proposed mechanism of toxicity suggests that sulfadiazine is first taken up by the roots, after which it flows to the leaves where it destroys chloroplasts. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of Sulfadiazine (B1682646) sodium. Its high resolution and sensitivity make it ideal for both quantitative determination and the assessment of purity.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Sulfadiazine sodium. Method development focuses on optimizing chromatographic conditions to achieve efficient separation from other active ingredients, excipients, or impurities. nih.govsemanticscholar.org A typical RP-HPLC system for Sulfadiazine sodium analysis consists of a C18 column, a photodiode array (PDA) detector, and an isocratic mobile phase. nih.govmdpi.com

Validation of these methods is performed in accordance with International Conference on Harmonization (ICH) and United States Pharmacopoeia (USP) guidelines. nih.govsemanticscholar.org Key validation parameters include linearity, range, precision, accuracy, specificity, and sensitivity (Limit of Detection - LOD, and Limit of Quantitation - LOQ). For instance, one validated method for the simultaneous determination of Sulfadiazine sodium and Trimethoprim (B1683648) demonstrated linearity with excellent correlation coefficients. nih.gov The sensitivity of this method was confirmed with an LOD of 0.5 µg/ml and an LOQ of 1.6 µg/ml for Sulfadiazine sodium. researchgate.net Another study for the simultaneous determination of silver sulfadiazine and sodium hyaluronate showed a linearity range of 0.80–100.00 μg/mL for silver sulfadiazine. oup.com

System suitability tests are routinely performed to ensure the chromatographic system is adequate for the analysis. nih.gov Parameters such as peak tailing factor, number of theoretical plates, and resolution are monitored. In one study, the tailing factor for the Sulfadiazine sodium peak was 1.22, and the number of theoretical plates was 3163, meeting the acceptance criteria. nih.gov

Below is an interactive table summarizing typical HPLC conditions for Sulfadiazine sodium analysis:

| Parameter | Condition 1 nih.govmdpi.com | Condition 2 researchgate.net | Condition 3 ijpsr.com |

|---|---|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | ACE C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Water:Acetonitrile:Triethylamine (838:160:2, v/v), pH 5.5 | Water:Methanol:Glacial Acetic Acid (750:249:1, v/v/v) | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.4 ml/min | 1.0 ml/min | 1.0 ml/min |

| Detection Wavelength (λ) | 254 nm | 270 nm | 254 nm |

| Temperature | Room Temperature | Room Temperature | Not Specified |

Stability-indicating methods are crucial for determining that the analytical method can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. nih.gov To validate an HPLC method as stability-indicating, forced degradation studies are conducted. semanticscholar.orgmdpi.comresearchgate.net

These studies involve exposing Sulfadiazine sodium to a variety of stress conditions, including:

Acid Hydrolysis (e.g., 1.0 N HCl) researchgate.net

Base Hydrolysis (e.g., 1.0 N NaOH) researchgate.net

Oxidative Degradation (e.g., hydrogen peroxide) researchgate.net

Thermal Stress (e.g., heat at 70°C) researchgate.net

Photolytic Stress (e.g., exposure to UV light at 254 nm) nih.govresearchgate.net

A successful stability-indicating method will demonstrate that the degradation products are well-resolved from the parent peak of Sulfadiazine sodium. researchgate.netsemanticscholar.org The use of a PDA detector is advantageous in these studies as it can assess peak purity, ensuring that the main drug peak is not co-eluting with any degradants. nih.gov Research has shown that developed RP-HPLC methods are capable of separating Sulfadiazine sodium from its degradation products, thus proving their reliability for stability testing. researchgate.netsemanticscholar.org

Electrochemical Sensing and Voltammetric Approaches

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to chromatographic techniques for the quantification of Sulfadiazine sodium. These methods are based on measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte.

Square-wave voltammetry (SWV) is a highly sensitive electrochemical technique that effectively suppresses background currents, allowing for the detection of low analyte concentrations. wikipedia.org For Sulfadiazine sodium, quantification can be achieved based on its electrochemical reduction at a glassy carbon electrode. researchgate.netscielo.brresearchgate.net

In one study, the determination was carried out in a 0.04 mol L⁻¹ Britton-Robinson buffer at pH 6.8. scielo.brresearchgate.net Sulfadiazine sodium exhibited a well-resolved, irreversible reduction peak at approximately -1.49 V versus an Ag/AgCl reference electrode. scielo.brplu.mx The method demonstrated good linearity over a concentration range of 62.7 to 340 µmol L⁻¹, with a calculated detection limit of 10.9 µmol L⁻¹. scielo.brresearchgate.net The accuracy of the SWV method was confirmed by comparing the results with a standard amperometric titration method, showing low relative error. scielo.br This approach provides a simple and reliable electroanalytical method for quality control procedures. scielo.br

Molecularly Imprinted Electrochemical Sensors (MIECS) are highly selective sensing platforms designed with specific recognition sites for a target molecule. electrochemsci.org For Sulfadiazine (SDZ) detection, a molecularly imprinted polymer (MIP) is created by polymerizing a functional monomer and a cross-linker in the presence of SDZ, which acts as a template molecule. nih.gov After polymerization, the SDZ template is removed, leaving cavities that are complementary in shape, size, and functionality to the analyte. nih.gov

Various MIECS have been developed for sulfadiazine determination. One such sensor was fabricated on a glassy carbon electrode modified with sulfadiazine-imprinted polymers. electrochemsci.org Using differential pulse voltammetry, this sensor showed a linear response to sulfadiazine in the concentration range of 4 to 50 µM, with a detection limit of 0.68 µM. electrochemsci.org Another design utilized an indium tin oxide (ITO) electrode functionalized with 3-aminopropyltriethoxysilane (APTES) to covalently attach the MIP film. nih.gov This sensor demonstrated a wider linear range of 0.1 to 300 μM and a lower detection limit of 0.11 μM. nih.gov The combination of overoxidized polypyrrole and copper nanoparticles in an MIP composite has also been explored, achieving a very low detection limit of 3.1 × 10⁻¹⁰ mol L⁻¹. mdpi.com These sensors exhibit good reproducibility, selectivity, and stability, making them suitable for determining sulfadiazine in complex samples. electrochemsci.orgnih.gov

Spectroscopic and Spectrophotometric Applications

Spectrophotometric methods are widely used for the determination of Sulfadiazine due to their simplicity, speed, and affordability. semanticscholar.orguomosul.edu.iq These methods are typically based on a diazotization-coupling reaction. The primary aromatic amine group of sulfadiazine is first diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid). semanticscholar.orguomosul.edu.iq The resulting diazonium salt is then coupled with a chromogenic reagent in an alkaline medium to form a stable, colored azo dye. semanticscholar.orguomosul.edu.iq The absorbance of the colored product is measured at its wavelength of maximum absorption (λmax), which is proportional to the concentration of sulfadiazine.

Several coupling reagents have been successfully employed:

γ-resorsolic acid (2,6-dihydroxybenzoic acid): Forms a yellow-colored azo dye with a λmax at 458 nm. The method follows Beer's law in the concentration range of 0.4-12 ppm. semanticscholar.org

Phloroglucinol: Produces a yellow, water-soluble azo dye with a λmax at 417 nm. This method is linear over a concentration range of 0.25-15 µg/ml. uomosul.edu.iqsemanticscholar.org

2,4-dinitrophenylhydrazine (2,4-DNPH): An oxidative coupling reaction in the presence of potassium periodate yields an intense orange product with a λmax at 486 nm. Beer's law is obeyed in the range of 3-15 µg/ml.

Innovative Pharmaceutical Formulations and Drug Delivery Systems Non Clinical Focus

Polymeric Carrier Systems for Controlled Release

Polymeric carriers are instrumental in designing controlled-release systems for Sulfadiazine (B1682646) sodium. These systems aim to maintain the drug concentration within a therapeutic window for an extended period, thereby improving its efficacy. Biocompatible and biodegradable polymers are frequently employed to create matrices that encapsulate the drug and govern its release. mdpi.com

Electrospinning is a technique used to produce polymeric fibers with diameters ranging from nanometers to micrometers, creating a large surface-area-to-volume ratio ideal for drug delivery applications. nih.gov Studies have successfully fabricated polymeric matrices for Sulfadiazine sodium using Polymethyl Methacrylate (PMMA) and Poly(lactic-co-glycolic acid) (PLGA). nih.gov

PMMA is a biocompatible polymer known for its mechanical strength and is used in applications like wound healing and tissue reconstruction. nih.govmdpi.com PLGA, a copolymer of lactic acid and glycolic acid, is also highly biocompatible and is approved by the Food and Drug Administration for use in drug delivery systems. nih.gov

Research has shown that electrospun fibers of both PMMA and PLGA can be effectively loaded with Sulfadiazine sodium. nih.gov The morphology and properties of these fibers are influenced by the polymer used. For instance, PMMA electrospun fibers typically present a maximum size distribution of around 1.5 µm, while PLGA fibers have nanoscale diameters. nih.gov The surface properties also differ, with PMMA fibers exhibiting hydrophobic characteristics and PLGA fibers showing hydrophilic properties. nih.gov These characteristics influence the drug release profiles, with a greater release of Sulfadiazine sodium observed from the more hydrophilic PLGA system. nih.gov The incorporation of Sulfadiazine sodium can also affect the fiber size distribution. nih.gov One study found that PLA/sulfadiazine sodium/proteinase K composite nanofibers showed a drug release rate of over 50% at 1 hour and a cumulative release of over 88% after 168 hours. researchgate.net

| Property | Polymethyl Methacrylate (PMMA) | Poly(lactic-co-glycolic acid) (PLGA) |

|---|---|---|

| Fiber Diameter | Micrometer-scale (~0.8 to 1.8 µm) | Nanoscale |

| Surface Characteristic | Hydrophobic | Hydrophilic |

| Drug Release | Lower release rate | Greater release rate |

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. They are considered promising carriers for topical drug delivery due to their unique properties. scielo.br Silver sulfadiazine (a related compound) has been successfully incorporated into hydrogel formulations made from materials like chitosan and silica alkoxides using a sol-gel process. pharmaexcipients.com These hydrogels can provide a controlled and gradual release of the drug over extended periods, such as 48 hours. pharmaexcipients.com Temperature-responsive hydrogels have also been developed, which can transition from a liquid to a semi-solid gel at physiological temperatures, allowing for thorough coverage of a target site. nih.govresearchgate.net

Emulgels are a novel topical drug delivery system that combines the properties of an emulsion and a gel. wjarr.com This dual system is particularly advantageous for delivering hydrophobic drugs. wjarr.comresearchgate.net An emulgel consists of an oil-in-water or water-in-oil emulsion incorporated into a gel base, which can lead to better stability and a controlled release profile. wjarr.comresearchgate.net Formulations of silver sulfadiazine have been developed using various gelling agents, demonstrating good release characteristics. researchgate.net

Solid Dispersion Strategies for Enhanced Physicochemical Properties

Solid dispersion is a well-established technique for improving the solubility, dissolution rate, and bioavailability of poorly water-soluble drugs. magtechjournal.comresearchgate.netnih.gov This strategy involves dispersing one or more active ingredients in an inert carrier or matrix at a solid state. nih.gov

For sulfadiazine, the solid dispersion technique prepared using a solvent-molten method with PEG4000 as a carrier has been shown to significantly enhance its physicochemical properties. magtechjournal.comresearchgate.net Research indicates that this method can increase the solubility of sulfadiazine by as much as 17 times and the dissolution rate by 3 times compared to the crude drug. magtechjournal.comresearchgate.net Characterization studies using differential scanning calorimetry (DSC), infrared (IR) spectroscopy, and powder X-ray diffraction confirmed that within the solid dispersion, sulfadiazine exists in an amorphous state, which contributes to its enhanced solubility. magtechjournal.comresearchgate.net

| Parameter | Crude Sulfadiazine | Sulfadiazine Solid Dispersion | Fold Increase |

|---|---|---|---|

| Solubility | Base Value | 17 times higher | 17x |

| Dissolution Rate | Base Value | 3 times higher | 3x |

Supramolecular Systems for Improved Delivery (e.g., Cyclodextrin Complexes)

Supramolecular systems, particularly those involving cyclodextrins, offer a sophisticated approach to improving drug delivery. mdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form non-covalent inclusion complexes with a variety of guest molecules. nih.govnih.gov This encapsulation can enhance the solubility, stability, and bioavailability of the guest drug. nih.govresearchgate.net

In the context of Sulfadiazine sodium, forming a supramolecular system with hydroxypropyl-β-cyclodextrin (HPβCD) at a 1:1 molar ratio has been shown to improve drug release from polymeric systems. mdpi.comnih.gov When this Sulfadiazine sodium/HPβCD complex was incorporated into both PMMA and PLGA electrospun fibers, it enhanced the drug release profile in both types of polymeric systems. mdpi.comnih.gov The formation of these inclusion complexes alters the physicochemical properties of the drug, facilitating its release and improving its performance in drug delivery systems. researchgate.net

Mechanisms of Controlled and Sustained Release from Formulations

The release of Sulfadiazine sodium from advanced formulations is governed by several mechanisms, which can be tailored by adjusting the composition and structure of the delivery system. scielo.br The primary mechanisms include diffusion, degradation, and swelling followed by diffusion. scielo.br

In polymeric systems like electrospun fibers, the release kinetics can often be described by mathematical models. For Sulfadiazine sodium released from PMMA and PLGA fibers, the Peppas model provided the best fit for the experimental data. nih.gov The calculated release exponent (n value) in these systems was less than 0.5, indicating a Pseudo-Fickian diffusion mechanism. nih.gov This suggests that the release is primarily controlled by the diffusion of the drug through the polymeric matrix. nih.govscielo.br

Other factors controlling release from polymeric systems include:

Drug-carrier affinity: The interactions between the drug and the polymer matrix. nih.gov

Polymer degradation: For biodegradable polymers like PLGA, the drug is released as the polymer matrix breaks down. scielo.brnih.gov

Polymer dissolution: In some systems, the polymer matrix dissolves over time, releasing the entrapped drug. kinampark.com

Polymer hydrophilicity: More hydrophilic polymers, like PLGA, can allow for faster water uptake and subsequent drug diffusion and release compared to hydrophobic polymers like PMMA. nih.govnih.gov

Synergistic Effects in Compound Suspensions (e.g., with Trimethoprim)

The combination of sulfonamides with diaminopyrimidines, such as Trimethoprim (B1683648), is a classic example of antimicrobial synergy. msdvetmanual.com This combination results in a sequential blockade of the folic acid synthesis pathway in bacteria. msdvetmanual.com Sulfonamides inhibit dihydropteroate (B1496061) synthase, while Trimethoprim inhibits dihydrofolate reductase, a subsequent enzyme in the pathway. msdvetmanual.com This dual action is often bactericidal, whereas the individual components are typically bacteriostatic. msdvetmanual.com

Compound suspensions of Sulfadiazine and Trimethoprim have been formulated to leverage this synergistic antibacterial action. google.com The combination has shown good activity against a wide range of bacteria. google.com It has been reported that the addition of Trimethoprim to Sulfadiazine can enhance the antibacterial effect by nearly ten times. google.com The optimal in vitro ratio for this synergistic effect is typically around 1 part Trimethoprim to 20 parts sulfonamide. msdvetmanual.com These compound preparations are designed to maintain the stability and maximize the antibacterial activity of both components. google.com

| Aspect | Description | Reference |

|---|---|---|

| Mechanism of Action | Sequential blockade of two enzymes in the bacterial folic acid synthesis pathway. | msdvetmanual.com |

| Resulting Effect | Synergistic and often bactericidal action against susceptible organisms. | msdvetmanual.comgoogle.com |

| Potency Enhancement | The antibacterial effect can be enhanced by nearly ten times compared to sulfadiazine alone. | google.com |

| Formulation Goal | To maintain stability and maximize the synergistic antibacterial activity of the drug combination. | google.com |

Pharmacological Interactions and Synergistic Effects Non Clinical Focus

Drug Interactions Affecting Metabolism and Excretion

Sulfadiazine (B1682646) sodium's metabolic pathway and excretion can be influenced by co-administration with other drugs, and it can reciprocally alter the pharmacokinetics of other compounds. The metabolism of sulfadiazine can be accelerated when combined with drugs like Anakinra and Carbamazepine. drugbank.com Conversely, its metabolism can be slowed by Alpelisib. drugbank.com Excretion of sulfadiazine may be reduced by drugs such as Carbidopa, Carboplatin, and Amphetamine, potentially leading to higher serum levels. drugbank.com

Conversely, sulfadiazine can inhibit the hepatic metabolism of oral anticoagulants, enhancing their effects. glowm.com It is known to decrease the metabolism of a variety of drugs, including Anastrozole, Capecitabine, Almotriptan, and Alosetron. drugbank.com As a moderate inhibitor of the cytochrome P450 enzyme CYP2C9, sulfadiazine can increase the levels of drugs metabolized by this enzyme, such as siponimod (B560413) and erdafitinib. medscape.commedpath.com Furthermore, sulfadiazine may decrease the excretion rate of numerous drugs, including Ancestim, Antihemophilic factor (recombinant), Capreomycin, Alprazolam, Ammonium chloride, and Amoxicillin, which could result in higher serum concentrations and potential toxicity. drugbank.com

Table 1: Examples of Drug Interactions with Sulfadiazine Sodium Affecting Metabolism and Excretion

| Interacting Drug | Effect on Sulfadiazine | Effect of Sulfadiazine on Interacting Drug |

|---|---|---|

| Anakinra | Increased metabolism drugbank.com | - |

| Carbamazepine | Increased metabolism drugbank.com | - |

| Alpelisib | Decreased metabolism drugbank.com | - |

| Carbidopa | Decreased excretion drugbank.com | - |

| Amphetamine | Decreased excretion drugbank.com | - |

| Oral anticoagulants | - | Decreased metabolism, enhanced effect glowm.com |

| Siponimod | - | Increased level due to CYP2C9 inhibition medscape.com |

| Erdafitinib | - | Increased level due to CYP2C9 inhibition medscape.com |

| Amoxicillin | - | Decreased excretion drugbank.com |

| Alprazolam | - | Decreased excretion drugbank.com |

Competitive Plasma Protein Binding Interactions

Sulfadiazine is moderately bound to plasma proteins, with studies showing a binding percentage ranging from 32% to 56%. glowm.com One study specifically determined the mean plasma protein binding of sulfadiazine to be 56.2%. nih.gov This binding is susceptible to competitive displacement by other drugs that also have an affinity for the same protein binding sites. medpath.com

This competition can lead to an increase in the concentration of free, unbound sulfadiazine or the co-administered drug in the plasma, potentially enhancing its pharmacological effect or risk of toxicity. For example, sulfadiazine can displace and increase the effects of protamine through plasma protein binding competition. medscape.com Similarly, it can increase the effects of antithrombin alfa, antithrombin III, argatroban, dalteparin, enoxaparin, fondaparinux, and heparin, in part, through this competitive mechanism. medscape.com The binding of sulfadiazine primarily occurs with albumin, with negligible binding to globulins. scispace.com

Table 2: Plasma Protein Binding of Sulfadiazine and Related Compounds

| Compound | Mean Plasma Protein Binding (%) |

|---|---|

| Sulfadiazine | 56.2% nih.gov |

| Sulfamethoxazole | 76.9% nih.gov |

| Trimethoprim (B1683648) | 50.0% nih.gov |

Synergistic Antimicrobial Combinations (e.g., with Trimethoprim)

The combination of sulfadiazine with a diaminopyrimidine, most notably trimethoprim, results in a potent synergistic antimicrobial effect. msdvetmanual.com This synergism arises from the sequential blockade of two distinct enzymes in the bacterial folic acid synthesis pathway. la.gov Sulfonamides, including sulfadiazine, act as competitive inhibitors of dihydropteroate (B1496061) synthetase, which blocks the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid. drugbank.com Trimethoprim inhibits dihydrofolate reductase, a subsequent enzyme in the pathway that converts dihydrofolic acid to tetrahydrofolic acid. msdvetmanual.com

This dual action results in a bactericidal effect, whereas each component individually is typically bacteriostatic. msdvetmanual.com The combination, often referred to as co-trimazine, is more effective than either drug used alone and can delay or prevent the development of bacterial resistance. glowm.commsdvetmanual.com While the optimal in vitro ratio of trimethoprim to a sulfonamide is often around 1:20, commercially available preparations typically use a 1:5 ratio based on pharmacokinetic considerations to achieve the ideal ratio at the site of infection. msdvetmanual.com Studies have demonstrated the clinical efficacy of co-trimazine in treating infections. nih.gov However, some research suggests that at therapeutic concentrations in urine, the addition of sulfadiazine may not significantly increase the antibacterial activity of trimethoprim. nih.gov

Interactions with Environmental Microbial Communities

The release of sulfadiazine into the environment can significantly impact the structure, diversity, and function of native microbial communities. In soil ecosystems, sulfadiazine has been shown to alter the composition of bacterial and fungal communities. nih.gov Studies have noted changes in the abundance of specific phyla, such as Proteobacteria and Gemmatimonadota in bacteria, and Mortierellomycota and Aphelidiomycota in fungi. nih.gov The presence of sulfadiazine can also disrupt the co-occurrence networks between different microbial species, reducing network connectivity, particularly at higher concentrations. nih.gov

Furthermore, sulfadiazine can affect key microbial processes. It has been found to potentially disrupt the connection between soil microorganisms and soil nitrogen compounds. nih.gov In combination with other environmental contaminants like copper, sulfadiazine can inhibit soil potential nitrification rates and affect ammonia-oxidizing archaea and bacteria, which are crucial for nitrogen cycling. frontiersin.org The toxicity of sulfadiazine on the growth of soil bacterial communities may increase over time. mdpi.com In aquatic environments, even environmentally relevant concentrations of sulfonamides can alter the structure of bacterial communities within biofilms and affect the diversity and integrity of diatom communities. nih.gov

Future Research Trajectories and Emerging Applications

Development of Novel Antibiotic Resistance-Breaking Compounds

The rise of antibiotic resistance necessitates innovative strategies to restore the efficacy of existing drugs like sulfadiazine (B1682646). Research is actively exploring the development of new compounds and combination therapies that can break through bacterial resistance mechanisms.

One promising approach is the use of synergistic combinations. Studies have shown that sulfadiazine, when combined with other antimicrobial agents, can exhibit potent activity against resistant strains. For instance, a significant synergistic and bactericidal effect has been observed when sulfadiazine is combined with colistin against colistin-resistant Gram-negative bacteria, including those carrying the mcr-1 plasmid. nih.govwalshmedicalmedia.com In one study, the combination of colistin and sulfadiazine demonstrated the highest synergistic effect (92.7%) against various species of colistin-resistant strains. nih.gov This suggests that such combinations could be a viable option for treating multidrug-resistant infections. nih.gov Another investigation highlighted the synergistic action of silver sulfadiazine with nitric oxide against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant "superbugs". nih.govunc.edu

The synthesis of new sulfadiazine derivatives is another key research trajectory. By modifying the chemical structure of sulfadiazine, researchers aim to create novel compounds with enhanced antimicrobial properties and the ability to circumvent existing resistance mechanisms. tandfonline.comproquest.com For example, Schiff bases derived from sulfadiazine have been synthesized and have shown, in some cases, greater potency than the parent drug, particularly against Gram-positive cocci like Staphylococcus aureus. researchgate.net Similarly, the synthesis of thio-sulfadiazine compounds, where the benzene moiety is replaced by a thiophene group, has yielded derivatives with significant activity against E. coli and M. smegmatis. proquest.com

These research efforts are summarized in the table below:

| Research Approach | Key Findings | Resistant Pathogens Targeted |

| Combination Therapy | Significant synergistic and bactericidal effects observed. nih.govwalshmedicalmedia.com | Colistin-resistant Gram-negative bacteria (including mcr-1 positive strains). nih.govwalshmedicalmedia.com |

| Combination Therapy | Synergistic activity demonstrated against a broad spectrum of pathogens. nih.govunc.edu | Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains. nih.govunc.edu |

| Derivative Synthesis | Schiff bases of sulfadiazine showed enhanced potency. researchgate.net | Gram-positive cocci, including resistant Staphylococci. researchgate.net |

| Derivative Synthesis | Thio-sulfadiazine compounds exhibited strong antibacterial activity. proquest.com | E. coli, M. smegmatis, and B. subtilis. proquest.com |

Exploration of Alternative Antimicrobial Activities (e.g., against Fungi, Protozoa)

Beyond its well-established antibacterial properties, sulfadiazine and its derivatives are being explored for their potential against other microorganisms, including fungi and protozoa. This line of research could expand the therapeutic applications of this versatile compound.

Sulfadiazine has long been a cornerstone in the treatment of toxoplasmosis, an infection caused by the protozoan parasite Toxoplasma gondii. It is also used in combination with other drugs for this purpose. Research continues to affirm its role in managing this parasitic infection.

Recent studies have also investigated the efficacy of sulfadiazine against other protozoa. For instance, its activity against Neospora caninum, a protozoan parasite that causes neosporosis in animals, has been a subject of research.

In the realm of mycology, silver sulfadiazine has demonstrated both antibacterial and antifungal properties. nih.gov This dual activity makes it a valuable agent in topical applications for preventing and treating infections in burn wounds, which are often susceptible to both bacterial and fungal colonization. The development of novel sulfonamide derivatives also holds promise for new antifungal agents.

The exploration of these alternative antimicrobial activities is crucial for addressing a broader range of infectious diseases and could lead to the repurposing of sulfadiazine and its analogs for new therapeutic indications.

Advancements in Environmental Remediation and Monitoring Strategies

The widespread use of sulfadiazine has led to its detection in various environmental compartments, prompting research into effective remediation and monitoring strategies. Future advancements in this area are focused on developing more efficient, cost-effective, and environmentally friendly methods for removing sulfadiazine from soil and water.

Biodegradation is a key area of research, with studies focusing on identifying and utilizing microorganisms capable of breaking down sulfadiazine. For example, Enterobacter cloacae T2, immobilized on bagasse, has been shown to achieve a degradation rate of 78.19% in soil under optimal conditions. rsc.org Similarly, two strains of Arthrobacter spp. have been isolated that can degrade sulfadiazine, with one strain achieving a half-life of 11.3 hours. acs.org Anaerobic denitrifying systems have also proven highly effective, with a 98.52% degradation of an initial 50 mg/L of sulfadiazine within 70 hours. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs) are another promising avenue for sulfadiazine remediation. These processes utilize highly reactive radicals to degrade organic pollutants. Studies have investigated the efficacy of various AOPs, including:

Ozone/Persulfate (O3/PMS): This method has demonstrated rapid degradation of sulfadiazine, with the degradation rate being influenced by factors such as pH and the initial concentrations of ozone and sulfadiazine. mdpi.comresearchgate.net

UV/Ozone: This process has also been shown to be effective in degrading sulfadiazine in water.

UV/Oxone: This AOP utilizes UV light and Oxone to generate reactive oxygen species that can effectively degrade sulfadiazine. nih.gov

Adsorption using various materials is a widely studied method for removing sulfadiazine from aqueous solutions. Research is ongoing to develop novel and more efficient adsorbents.

The following table summarizes some of the key findings in environmental remediation of sulfadiazine:

| Remediation Strategy | Method/Organism | Key Findings |

| Biodegradation | Enterobacter cloacae T2 immobilized on bagasse | 78.19% degradation in soil under optimal conditions. rsc.org |

| Biodegradation | Arthrobacter spp. | Half-life of 11.3 hours for complete degradation by one strain. acs.org |

| Biodegradation | Anaerobic denitrifying system | 98.52% degradation of 50 mg/L sulfadiazine in 70 hours. nih.govresearchgate.net |

| Advanced Oxidation | Ozone/Persulfate (O3/PMS) | Rapid degradation, with effectiveness dependent on pH. mdpi.comresearchgate.net |

| Advanced Oxidation | UV/Oxone | Effective degradation through the action of reactive oxygen species. nih.gov |

Innovation in Sensing and Detection Technologies for Environmental and Biological Matrices

The need for rapid, sensitive, and selective detection of sulfadiazine in environmental and biological samples has spurred innovation in sensing technologies. These advancements are crucial for monitoring environmental contamination, ensuring food safety, and in clinical diagnostics.

Electrochemical sensors have emerged as a powerful tool for sulfadiazine detection due to their high sensitivity, selectivity, and potential for miniaturization. nih.govresearchgate.net Various modifications of carbon-based electrodes, such as graphene paste, screen-printed, glassy carbon, and boron-doped diamond electrodes, have been explored to enhance their performance in detecting sulfadiazine in matrices like milk, urine, and pharmaceuticals. nih.govresearchgate.net A novel electrochemical sensor based on a copper nanoparticles/molecularly imprinted overoxidized polypyrrole composite has demonstrated a very low detection limit of 3.1 × 10⁻¹⁰ mol L⁻¹. mdpi.comnih.gov